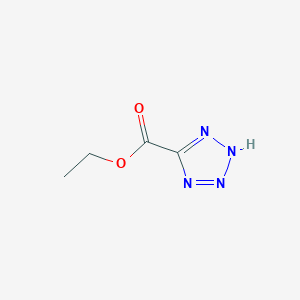

Ethyl Tetrazole-5-Carboxylate

Übersicht

Beschreibung

Ethyl Tetrazole-5-Carboxylate is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl Tetrazole-5-Carboxylate can be synthesized through several methods. One common approach involves the reaction of an amide with diazirine, which produces an imine. This imine then reacts with argon to produce this compound . Another method involves the in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt, which yields the desired compound .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be non-toxic, easy to extract, and cost-effective, resulting in good to excellent yields .

Analyse Chemischer Reaktionen

Coordination Chemistry

The ethyl ester undergoes in situ hydrolysis to form tetrazole-5-carboxylate ligands, which coordinate with transition metals :

-

Cu(II), Zn(II), Pb(II), Cd(II) complexes : Formed in aqueous methanol at room temperature.

-

Structure : Tetrazole-carboxylate acts as a bridging ligand, creating polymeric networks (e.g., [Cd(ttzCOO)(H₂O)]·½H₂O) .

Key Data :

Reduction Reactions

The ester group is reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) :

Cycloaddition Reactions

This compound derivatives participate in hetero-Diels-Alder reactions :

-

Example : Reaction with methyl vinyl ketone dimer forms pyrano[2,3-c]pyridazine derivatives .

-

Conditions : CH₂Cl₂, Na₂CO₃, RT, 30 hours.

Table 2: Cycloaddition Parameters

| Dienophile | Product | Key Interactions | Yield | Source |

|---|---|---|---|---|

| Methyl vinyl ketone dimer | Hexahydro-7H-pyrano[2,3-c]pyridazine | LUMOₐzoalkene-HOMOdienophile | 29–90% |

Thermal Behavior

While direct decomposition data for this compound is limited, studies on related tetrazoles suggest:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl Tetrazole-5-Carboxylate is utilized in several key areas:

Medicinal Chemistry

ETC serves as a bioisostere for carboxylic acids, contributing to drug design by improving the stability and efficacy of pharmaceutical compounds. Its applications include:

- Anticancer Activity : ETC derivatives have shown significant inhibition of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, studies report IC values as low as 0.090–0.650 μM against these cells, indicating potent anticancer properties .

- Mechanism of Action : ETC is known to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Additionally, it induces apoptosis in cancer cells through mitochondrial pathways.

Organic Synthesis

ETC is employed as a reagent in organic synthesis for constructing more complex molecules. Its versatility allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Produces different derivatives.

- Reduction : Yields reduced forms of the compound.

- Substitution : Facilitates the replacement of functional groups.

Industrial Applications

In the industrial sector, ETC is used in the production of various chemicals and materials due to its favorable properties:

- Green Chemistry : The synthesis methods often utilize eco-friendly approaches, such as water as a solvent and moderate reaction conditions, making it a sustainable option for industrial processes.

ETC exhibits several pharmacological activities beyond its anticancer properties:

- Antimicrobial Effects : Research indicates potential antimicrobial properties, making it relevant for developing new antibiotics.

- Nootropic Effects : Some studies suggest that ETC may enhance cognitive functions.

Anticancer Efficacy

A study explored a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, including derivatives of ETC. These compounds effectively inhibited tubulin polymerization and demonstrated significant antiproliferative activity against multiple human cancer cell lines.

Mechanism Exploration

Another investigation focused on how ETC induces apoptosis in SGC-7901 cells, revealing that it causes cell cycle arrest at the G2/M phase followed by increased apoptotic markers like caspase activation.

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| ETC | A549 | 0.090–0.650 | Inhibition of tubulin polymerization |

| ETC | HeLa | 0.090–0.650 | Induction of apoptosis |

| ETC | SGC-7901 | 0.090–0.650 | Disruption of microtubule dynamics |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Moderate anticancer activity |

| 2H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Lower stability compared to ETC |

| This compound | Tetrazole derivative | High potency against cancer cells |

Wirkmechanismus

The mechanism of action of Ethyl Tetrazole-5-Carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Vergleich Mit ähnlichen Verbindungen

- 1H-Tetrazole-5-Carboxylic Acid Ethyl Ester

- Ethyl Tetrazolate-5-Carboxylate

- 2H-Tetrazole-5-Carboxylic Acid Ethyl Ester

Uniqueness: Ethyl Tetrazole-5-Carboxylate is unique due to its specific structural configuration, which allows it to act as a versatile building block in organic synthesis and a bioisostere in medicinal chemistry. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

Ethyl Tetrazole-5-Carboxylate (ETC), with the molecular formula CHNO, is a tetrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ETC, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and data.

Overview of this compound

ETC is characterized by a five-membered ring containing four nitrogen atoms, which imparts significant chemical reactivity and biological relevance. The tetrazole ring acts as a biomimic of carboxylic acid functional groups, enhancing the compound's stability and activity in biological systems .

Target Interactions

ETC primarily interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action includes:

- Inhibition of Tubulin Polymerization : Studies have shown that ETC can inhibit tubulin polymerization, thus disrupting microtubule dynamics which are essential for cell division. This property positions ETC as a potential anticancer agent .

- Induction of Apoptosis : Compounds derived from the tetrazole scaffold, including ETC, have been observed to induce apoptosis in cancer cells through mitochondrial pathways. This involves the activation of caspases, which are crucial for the apoptotic process .

Pharmacological Activities

ETC exhibits a range of pharmacological activities:

- Anticancer Activity : Research indicates that ETC derivatives can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer). For instance, one study reported IC values as low as 0.090–0.650 μM against these cell lines .

- Antimicrobial Effects : The compound has shown potential antimicrobial properties, making it relevant in the development of new antibiotics.

- Nootropic Effects : Some studies suggest that ETC may possess nootropic properties, enhancing cognitive functions.

Table 1: Biological Activity of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.090–0.650 | Inhibition of tubulin polymerization |

| This compound | HeLa | 0.090–0.650 | Induction of apoptosis |

| This compound | SGC-7901 | 0.090–0.650 | Disruption of microtubule dynamics |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Moderate anticancer activity |

| 2H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Lower stability compared to ETC |

| This compound | Tetrazole derivative | High potency against cancer cells |

Case Studies

- Anticancer Efficacy : A study investigated a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, including derivatives of ETC. These compounds were found to inhibit tubulin polymerization effectively and showed significant antiproliferative activity against multiple human cancer cell lines .

- Mechanism Exploration : Another study focused on the mechanism by which ETC induces apoptosis in SGC-7901 cells, demonstrating cell cycle arrest at the G2/M phase followed by increased apoptotic markers such as caspase activation .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing metal complexes using Ethyl Tetrazole-5-Carboxylate?

this compound is typically employed via in situ hydrolysis of its sodium salt (sodium ethyl 1H-tetrazole-5-carboxylate) in aqueous methanolic solutions with divalent metal salts (e.g., CuCl₂, ZnI₂, Pb(NO₃)₂). The ethyl ester group hydrolyzes under mild conditions (room temperature, 24–48 hours) to form the dianionic tetrazole-5-carboxylate ligand, which coordinates with metal ions. This method avoids pre-synthesizing the free acid and simplifies one-pot synthesis of dinuclear or polymeric complexes .

Q. How does this compound act as a ligand in coordination chemistry?

The ligand combines tetrazole (N-donor) and carboxylate (O-donor) groups, enabling versatile coordination modes. For example:

- In Cu(II) and Zn(II) complexes, it bridges metals via μ₂-η¹:η¹ or μ₃-η²:η¹ modes, forming dinuclear structures.

- In Pb(II) and Cd(II) complexes, it facilitates 1D chains or 3D frameworks through bridging carboxylate oxygen atoms. The ligand’s flexibility allows tuning of metal-organic framework (MOF) topologies for applications in catalysis or gas storage .

Q. What experimental techniques are critical for characterizing this compound complexes?

Key methods include:

- Single-crystal X-ray diffraction : Resolves coordination geometry and supramolecular interactions (e.g., Jahn-Teller distortions in Cu(II) complexes) .

- IR spectroscopy : Identifies ν(N–H) (~3400 cm⁻¹) and ν(COO⁻) (~1600 cm⁻¹) vibrations to confirm ligand deprotonation and binding .

- Thermogravimetric analysis (TGA) : Quantifies water/methanol loss (e.g., 10–15% weight loss at 100–150°C) and framework stability .

Q. Why is this compound stable under diverse pH conditions?

Computational studies (DFT, AIM) reveal a high HOMO-LUMO energy gap (4.5–5.2 eV), indicating low electrophilicity and resistance to hydrolysis. Weak bonding between the carbonyl oxygen and aryl carbon further stabilizes the ester group, preventing nucleophilic attack under acidic/basic conditions .

Advanced Research Questions

Q. How can this compound be utilized in constructing metal-organic frameworks (MOFs)?

The ligand’s bifunctional coordination enables MOF synthesis via hydrothermal reactions . For example:

- Cd-TZ MOF : Reacting Cd(NO₃)₂·4H₂O with this compound at 433 K for 72 hours yields a microporous framework with selective C₂H₂/CO₂ separation. Activation under vacuum (423 K, 12 hours) removes solvent molecules, enhancing porosity .

- Structural diversity : Varying metal ions (e.g., Pb(II) vs. Cd(II)) alters connectivity from 1D chains to 3D networks, impacting pore size and functionality .

Q. What factors govern the magnetic properties of this compound complexes?

Antiferromagnetic interactions dominate in lanthanide complexes (e.g., Gd(III)) due to ligand field effects and weak superexchange pathways. Magnetic susceptibility data (2–300 K) fitted to the Curie-Weiss law reveal negative θ values (-2.5 to -4.0 K), confirming antiferromagnetic coupling. Spin-orbit coupling in heavy metals (e.g., Pb(II)) may suppress magnetic ordering .

Q. How do computational methods explain the reactivity of this compound derivatives?

DFT/B3LYP calculations optimize molecular geometry and predict reactivity:

- AIM analysis : Identifies weak bond critical points (ρ ≈ 0.02–0.03 a.u.) between carbonyl oxygen and aryl carbon, explaining hydrolysis resistance .

- Frontier molecular orbitals : High HOMO-LUMO gaps (4.5–5.2 eV) correlate with increased kinetic stability and reduced electrophilic/nucleophilic activity .

Q. How can reaction conditions modulate coordination diversity in this compound complexes?

- Metal ion choice : Soft acids (e.g., Cd(II)) favor carboxylate binding, while hard acids (e.g., Cu(II)) prefer tetrazole nitrogen .

- Solvent systems : Aqueous methanol promotes in situ ligand hydrolysis, whereas nonpolar solvents stabilize the ester form.

- pH control : Adjusting pH (5–7) during synthesis influences deprotonation of the tetrazole ring (pKa ~4.5) and carboxylate group (pKa ~2.5), altering binding modes .

Eigenschaften

IUPAC Name |

ethyl 2H-tetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEHAOGLPHSQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427236 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-10-1 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eethyl 1H-tetrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.